molecular formula C10H14ClN3S B11739161 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B11739161
M. Wt: 243.76 g/mol
InChI Key: FQDIKJLXIHJUQS-UHFFFAOYSA-N
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Description

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine typically involves multiple steps. One common method starts with 2-(methylthio)pyrimidin-4-(3H)-one. The synthetic route includes:

    Nucleophilic substitution: by thionyl chloride.

    Bromination: .

    Nucleophilic substitution: by cyclopentylamine.

  • A one-pot, two-step method involving the Heck reaction and ring closure sequence.
  • Oxidation: and .

    Cross-coupling reaction: .

    Heck reaction: .

    Aqueous workup: to afford the final product

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. They often use inexpensive raw materials and reagents, and involve readily controllable reaction conditions to minimize environmental hazards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and cyclopentylamine for nucleophilic substitution. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution by cyclopentylamine results in the formation of the desired this compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine has shown promise as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Its structural characteristics suggest it may inhibit certain enzymes or receptors involved in cancer or infectious diseases.

2. Enzyme Inhibition:
Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes, potentially impacting pathways involved in cell signaling and proliferation. This makes it a candidate for further exploration in cancer therapeutics and treatments for other diseases .

3. Synthesis and Derivatization:
The compound can undergo several chemical transformations, allowing for the introduction of various substituents that can enhance its properties. This versatility makes it suitable for synthesizing more complex organic molecules with improved biological activities .

Research has indicated that this compound interacts with biological targets such as proteins or nucleic acids. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics, particularly how it binds to specific targets compared to non-halogenated analogs.

Study 2: Mechanism of Action

Further investigations into the mechanism of action are necessary to elucidate how this compound affects cellular processes. Studies focusing on binding affinity to specific receptors could provide insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
  • 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
  • 2-Chloro-4-isopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its cyclopentyl group differentiates it from other similar compounds, potentially leading to unique biological activities and applications .

Biological Activity

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine (CAS Number: 841260-74-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group, a cyclopentyl moiety, and a methylthio substituent, which may influence its pharmacological properties.

The molecular formula of this compound is C10H14ClN3SC_{10}H_{14}ClN_{3}S with a molecular weight of 243.76 g/mol. Its structure includes a pyrimidine ring, which is significant in medicinal chemistry due to its role in various biological activities.

PropertyValue
CAS Number841260-74-0
Molecular FormulaC₁₀H₁₄ClN₃S
Molecular Weight243.76 g/mol

Biological Activity

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

A study evaluating pyrimidine derivatives highlighted that compounds with similar structures exhibited significant anticancer properties. For instance, certain pyrimidine analogs demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented, indicating that modifications in the pyrimidine structure can enhance efficacy against bacterial and fungal strains. For example, studies on chloroethyl pyrimidine nucleosides showed substantial inhibition of microbial growth, which could be extrapolated to suggest that this compound might exhibit comparable antimicrobial effects .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to assess the cytotoxicity and growth inhibition capabilities of pyrimidine derivatives. These studies often utilize cancer cell lines such as A431 (vulvar epidermal carcinoma) and others to determine IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
  • Structure-Activity Relationship (SAR) : The structural components of this compound are essential for its biological activity. The presence of the methylthio group has been linked to enhanced interaction with biological targets, potentially increasing potency against specific enzymes or receptors involved in cancer progression or microbial resistance .
  • Comparative Analysis : Comparing this compound with other pyrimidine derivatives reveals that modifications can lead to varying degrees of biological activity. For instance, while some derivatives exhibit strong kinase inhibition, others may function through different mechanisms such as DNA intercalation or enzyme inhibition .

Properties

Molecular Formula

C10H14ClN3S

Molecular Weight

243.76 g/mol

IUPAC Name

6-chloro-N-cyclopentyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C10H14ClN3S/c1-15-10-13-8(11)6-9(14-10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13,14)

InChI Key

FQDIKJLXIHJUQS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NC2CCCC2

Origin of Product

United States

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